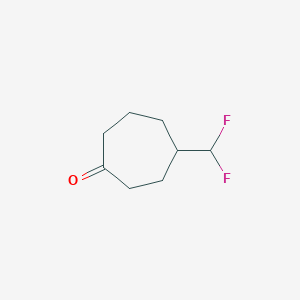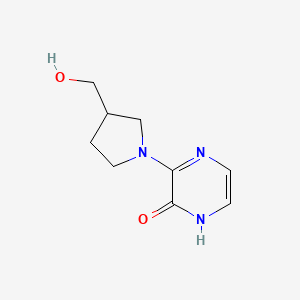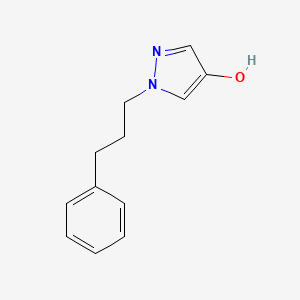
Boc-l-thr(alloc)-oh dcha
描述
Boc-l-thr(alloc)-oh dcha is a compound used in peptide synthesis. It is a derivative of threonine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. These protecting groups are crucial in organic synthesis to prevent unwanted reactions at specific functional groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-thr(alloc)-oh dcha involves the protection of the amino and hydroxyl groups of threonine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions, while the Alloc group is introduced using allyl chloroformate. The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Boc-l-thr(alloc)-oh dcha undergoes several types of reactions, including:
Deprotection Reactions: Removal of Boc and Alloc groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Alloc groups are removed using palladium catalysts in the presence of a nucleophile like morpholine.
Coupling: Peptide coupling reagents like HATU or EDCI are used under mild conditions to form peptide bonds.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
科学研究应用
Boc-l-thr(alloc)-oh dcha is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.
作用机制
The mechanism of action of Boc-l-thr(alloc)-oh dcha involves its role as a protected amino acid in peptide synthesis. The Boc and Alloc groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Boc-l-thr(oh)-oh: Similar but lacks the Alloc group, making it less versatile in certain synthetic applications.
Fmoc-l-thr(alloc)-oh: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc, offering different deprotection conditions.
Uniqueness
Boc-l-thr(alloc)-oh dcha is unique due to its dual protection, allowing for selective deprotection and versatile synthetic applications. This makes it a valuable tool in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLCUXWCSXSPC-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)

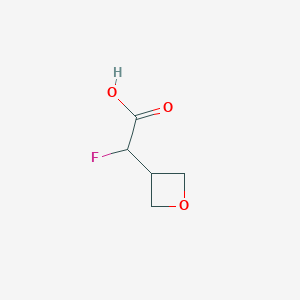
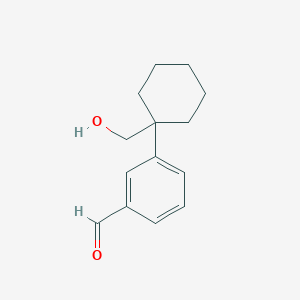
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)

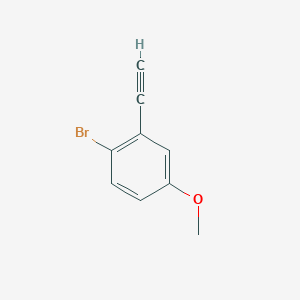
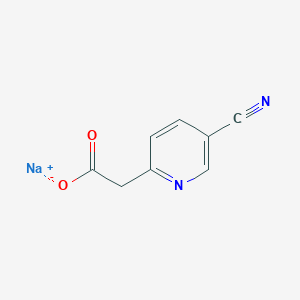
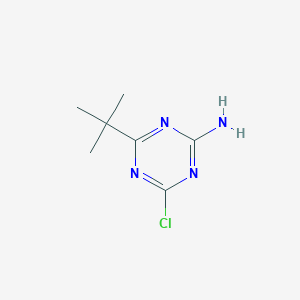
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
